2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid
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Overview
Description
2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid is a chemical compound known for its versatile applications in scientific research and development. This compound is characterized by its unique structure, which includes a quinoline ring substituted with dimethyl groups and an acetic acid moiety .
Preparation Methods
The synthesis of 2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid typically involves the reaction of 2,4-dimethylquinoline with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid can be compared with other similar compounds, such as:
2-((2,6-Dimethylquinolin-4-yl)oxy)acetic acid: This compound has a similar structure but differs in the position of the dimethyl groups on the quinoline ring.
2-((2,4-Dimethylquinolin-6-yl)oxy)propionic acid: This compound has a propionic acid moiety instead of an acetic acid moiety, which may result in different chemical and biological properties.
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-(2,4-dimethylquinolin-6-yl)oxyacetic acid |
InChI |
InChI=1S/C13H13NO3/c1-8-5-9(2)14-12-4-3-10(6-11(8)12)17-7-13(15)16/h3-6H,7H2,1-2H3,(H,15,16) |
InChI Key |
GIIKUXBERPBAEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)OCC(=O)O)C |
Origin of Product |
United States |
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